molecular formula C12H16N2 B8364582 3-Methyl-2-(methylamino)-3-phenylbutanenitrile

3-Methyl-2-(methylamino)-3-phenylbutanenitrile

Cat. No. B8364582
M. Wt: 188.27 g/mol
InChI Key: AHTWNASVZAQYON-UHFFFAOYSA-N
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Patent
US06951955B2

Procedure details

To a solution of potassium cyanide (103 g, 1.56 mol) and methylamine hydrochloride (106 g, 1.56 mol) in water (1000 mL) is added a solution of 2-methyl-2-phenylpropanal (222 g, 1.50 mol) in methanol (1000 mL) over a period of 30 minutes. An ice-water bath is used occasionally to maintain the reaction temperature between 20-25° C. The mixture is stirred at room temperature for 25 hours. Water (2000 mL) is then added and the reaction mixture is extracted with CH2Cl2 (3×800 mL). The combined organic extracts are washed with brine (500 mL) and dried over Na2SO4. The organic extracts are filtered and concentrated to give 3-methyl-2-(methylamino)-3-phenylbutanenitrile as an oil (274 g, 95% yield, 76.6% by HPLC area, NMR (>95%)). Evidence of decomposition on the HPLC/GC column is noted.
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
222 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].Cl.[CH3:5][NH2:6].[CH3:7][C:8]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([CH3:11])[CH:9]=O>O.CO>[CH3:7][C:8]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([CH3:11])[CH:9]([NH:6][CH3:5])[C:1]#[N:2] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
103 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
106 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
222 g
Type
reactant
Smiles
CC(C=O)(C)C1=CC=CC=C1
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Name
Quantity
1000 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An ice-water bath is used occasionally
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted with CH2Cl2 (3×800 mL)
WASH
Type
WASH
Details
The combined organic extracts are washed with brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The organic extracts are filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
25 h
Name
Type
product
Smiles
CC(C(C#N)NC)(C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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